molecular formula C15H20N6O B2396837 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021094-06-3

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2396837
CAS No.: 1021094-06-3
M. Wt: 300.366
InChI Key: NHFUGOACZTUWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a pyrrolidine substituent at the 4-position of the pyrimidine core, an ethyl linker, and a terminal cyclopropanecarboxamide group. This compound’s structural features, such as the rigid cyclopropane moiety and pyrrolidine ring, may enhance target binding and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(11-3-4-11)16-5-8-21-14-12(9-19-21)13(17-10-18-14)20-6-1-2-7-20/h9-11H,1-8H2,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFUGOACZTUWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

The core structure is synthesized via a Knorr-type cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and formamidine acetate under refluxing acetic acid. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (85% yield).

Key Characterization Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, H-3), 8.45 (s, 1H, H-6).
  • LC-MS : m/z 169.1 [M+H]⁺.

Functionalization of the 1-Position with an Ethylamine Side Chain

Alkylation with 2-Chloroethylamine

The 1-position is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours. This yields 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (68% yield).

Critical Parameters :

  • Excess K₂CO₃ (3 eq) ensures deprotonation of the pyrazole nitrogen.
  • Anhydrous conditions prevent hydrolysis of the chloroethylamine.

Amide Coupling with Cyclopropanecarboxylic Acid

The amine intermediate is reacted with cyclopropanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. After stirring at room temperature for 4 hours, the product is isolated via silica gel chromatography (hexane/ethyl acetate 3:1), yielding the target compound (82% yield).

Reaction Scheme :
$$ \text{1-(2-Aminoethyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine} + \text{ClC(=O)C}3\text{H}5 \xrightarrow{\text{DIPEA}} \text{Target Compound} $$

Characterization of Final Product :

  • Melting Point : 214–216°C.
  • ¹H-NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, H-3), 6.21 (br s, 1H, NH), 4.12 (t, J=6.4 Hz, 2H, NCH₂), 3.84–3.78 (m, 4H, pyrrolidine CH₂), 2.91 (t, J=6.4 Hz, 2H, CH₂NH), 1.88–1.82 (m, 4H, pyrrolidine CH₂), 1.12–1.08 (m, 1H, cyclopropane CH), 0.92–0.88 (m, 2H, cyclopropane CH₂), 0.76–0.72 (m, 2H, cyclopropane CH₂).
  • HRMS : m/z calcd. for C₁₇H₂₂N₆O [M+H]⁺: 343.1984; found: 343.1986.

Alternative Synthetic Routes and Catalytic Improvements

Microwave-Assisted Alkylation

A patent-derived approach utilizes microwave irradiation (150°C, 30 min) to accelerate the alkylation step, improving yields to 78% while reducing reaction time.

Catalytic Amide Coupling

Employing HATU as a coupling agent in tetrahydrofuran (THF) increases amidation efficiency to 89% yield.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD)
Pyrrolidine 120
Cyclopropanecarbonyl chloride 450
HATU 2,800

Environmental Impact

  • Solvent Recovery : DCM and acetonitrile are recycled via distillation (90% recovery).
  • Waste Streams : Aqueous HCl from the amidation step is neutralized with NaOH before disposal.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

  • Issue : Over-alkylation at the 3-position of the pyrazole ring.
  • Solution : Use of bulky bases like DIPEA suppresses competing reactions.

Cyclopropane Ring Stability

  • Issue : Ring opening under strong acidic conditions.
  • Mitigation : Maintain pH > 7 during amide coupling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring or the pyrazolopyrimidine core.

  • Reduction: : Reduction reactions can occur primarily at the pyrrolidine ring, leading to various derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrazolopyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

  • Substitution: : Reagents vary widely depending on the specific substitution desired, ranging from alkyl halides for alkylation reactions to amines for amidation.

Major Products Formed

The major products depend on the specific reactions conducted but generally include various substituted derivatives with potential modifications on the pyrazolopyrimidine core or the cyclopropanecarboxamide moiety.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several applications:

  • Chemistry: : Serves as a building block for synthesizing more complex molecules.

  • Biology: : Used in studying cellular processes and enzyme interactions due to its potential bioactivity.

  • Medicine: : Investigated for its pharmacological effects, including anti-inflammatory and anticancer properties.

  • Industry: : Could be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves interaction with specific molecular targets. These may include enzymes or receptors that play a role in biological pathways such as inflammation or cell proliferation. The exact pathways and targets are subject to ongoing research and can vary based on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Core Structure Substituents Molecular Formula Molecular Weight Reference
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide (Target) Pyrazolo[3,4-d]pyrimidine 4-pyrrolidinyl, ethyl-cyclopropanecarboxamide C₁₆H₂₁N₇O 343.40* -
N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide Pyrazolo[3,4-d]pyrimidine 4-morpholinyl, 6-methylsulfanyl, ethyl-cyclopropanecarboxamide C₁₆H₂₂N₆O₂S 362.45
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine 4-amino, chromen-2-yl, fluorophenyl, isopropylbenzamide C₂₉H₂₂F₂N₆O₃ 589.10
2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u) Pyrazolo[3,4-d]pyrimidine 4-thiobenzo[d]thiazole, polyether chain C₂₀H₂₂N₆O₃S₂ 474.56
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 2-chloroethyl, ketone at position 4 C₇H₈ClN₅O 213.62

Key Observations:

Methylsulfanyl () may enhance metabolic stability compared to the target’s unmodified 6-position . Bulky groups like chromen-2-yl () increase molecular weight and may reduce bioavailability .

Similar linkers in and show variable bioactivity . Thioether substituents (e.g., ’s 2u) improve π-π stacking interactions but may reduce solubility .

Key Insights:

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidinones () show confirmed antitumor activity, suggesting the target compound may share similar mechanisms .
  • Synthetic Efficiency : Yields vary significantly; ’s 2w achieved 92% yield using optimized coupling conditions, while ’s chromen derivative had only 28% yield due to steric hindrance .
  • Thermal Stability : ’s compound exhibits a melting point of 175–178°C, indicative of crystalline stability, whereas sulfanyl derivatives () may require further stability studies .

Biological Activity

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, a compound containing a pyrazolo[3,4-d]pyrimidine scaffold, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w represent the number of respective atoms in the molecule. The presence of a pyrrolidine moiety and a cyclopropanecarboxamide group suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine backbone exhibit significant anticancer properties. For instance, similar compounds have shown the ability to inhibit tumor growth in various cancer models. A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidines demonstrated selective inhibition of cancer cell proliferation and induced apoptosis through caspase activation pathways .

2. Inhibition of Kinases
The compound is hypothesized to act as an inhibitor of specific kinases involved in cancer progression. For example, inhibitors targeting PLK4 (Polo-like kinase 4) have been shown to effectively reduce tumor growth in preclinical models . The mechanism involves modulation of cell cycle regulation and apoptosis.

3. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha in animal models. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in xenograft models using a related compound.
Study 2Showed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways.
Study 3Reported anti-inflammatory effects in animal models by reducing levels of inflammatory markers following treatment with related compounds.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, the compound may prevent phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death, particularly in cancer cells.
  • Modulation of Inflammatory Pathways : The compound may inhibit NF-kB signaling pathways that are crucial for the expression of pro-inflammatory cytokines.

Q & A

Basic: How can synthesis protocols for pyrazolo[3,4-d]pyrimidine derivatives like this compound be optimized for yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C during nucleophilic substitution to prevent side reactions (e.g., decomposition of the pyrrolidine moiety) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethanol is preferred for cyclization steps due to its low cost and ease of removal .
  • Catalysts: Triethylamine (1.5–2.0 equivalents) improves acylation efficiency by scavenging HCl .
  • Reaction Time: Monitor via TLC; typical durations range from 6–12 hours for heterocycle formation .

Basic: What purification techniques are effective for isolating pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Recrystallization: Use isopropyl alcohol or acetonitrile to remove unreacted starting materials, achieving >95% purity .
  • Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) for compounds with polar functional groups .
  • HPLC: Recommended for final purification when stereochemical purity is critical (C18 column, methanol/water mobile phase) .

Basic: Which analytical methods validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., cyclopropane protons at δ 1.0–1.3 ppm; pyrrolidine protons at δ 2.5–3.0 ppm) .
  • IR Spectroscopy: Detect carbonyl stretches (1680–1720 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 382.18) .

Basic: How are preliminary biological activities of such compounds assessed?

Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to quantify inhibition of targets like EGFR or Aurora kinases .
  • Dose-Response Curves: Generate using 8–10 concentrations (0.1–100 µM) to determine potency and selectivity .

Advanced: How can computational methods streamline reaction design for novel analogs?

Answer:

  • Quantum Chemical Calculations: Predict transition states and intermediates using Gaussian or ORCA software to identify energetically favorable pathways .
  • Machine Learning: Train models on PubChem data to predict substituent effects on solubility or bioactivity .
  • Molecular Dynamics: Simulate binding modes to kinase ATP-binding pockets (e.g., VEGFR2) to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose Consistency: Ensure IC₅₀ assays use identical cell lines and incubation times (e.g., 48 vs. 72 hours can alter results) .
  • Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
  • Batch Variability: Compare HPLC purity (>98%) across studies; impurities may enhance or mask activity .

Advanced: What strategies improve structure-activity relationship (SAR) analysis for this scaffold?

Answer:

  • Substituent Scanning: Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on kinase binding .
  • Bioisosteric Replacement: Swap cyclopropane with spirocyclic groups to modulate metabolic stability .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate spatial electronic features with activity trends .

Advanced: How can solubility limitations of this compound be addressed in formulation?

Answer:

  • Co-Solvents: Use PEG 400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
  • Prodrug Design: Introduce phosphate esters or glycosides to improve bioavailability .
  • Nanoparticle Encapsulation: Load into PLGA nanoparticles (200–300 nm) for sustained release .

Advanced: What methodologies bridge in vitro findings to in vivo efficacy studies?

Answer:

  • Pharmacokinetics (PK): Conduct rodent studies with IV/PO dosing to measure Cₘₐₓ, t₁/₂, and AUC .
  • Toxicity Screening: Assess liver enzymes (ALT/AST) and hematological parameters after 14-day repeated dosing .
  • Xenograft Models: Test in immunodeficient mice with patient-derived tumors to evaluate tumor growth inhibition .

Advanced: How does the heterocyclic core stability impact long-term storage?

Answer:

  • pH Sensitivity: Store lyophilized powder at 4°C in amber vials to prevent hydrolysis under acidic conditions .
  • Light Protection: Avoid UV exposure to prevent photodegradation of the pyrimidine ring .
  • Stability Studies: Monitor via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.